5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
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Overview
Description
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol. This compound is characterized by the presence of a furan ring, a bromophenoxy group, and a carbohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide typically involves the reaction of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to amines or other reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. The bromophenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide include:
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde: This compound is a precursor in the synthesis of the carbohydrazide derivative.
5-[(2-Fluorophenoxy)methyl]furan-2-carbohydrazide: A similar compound with a fluorine atom instead of bromine, which may exhibit different chemical and biological properties.
5-[(2-Chlorophenoxy)methyl]furan-2-carbohydrazide: Another analog with a chlorine atom, used for comparative studies in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXNBBUIWLOIGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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